N-(3-amino-2-methylphenyl)propane-1-sulfonamide
Overview
Description
“N-(3-amino-2-methylphenyl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 926189-88-0 . It has a molecular weight of 228.32 and its IUPAC name is N-(3-amino-2-methylphenyl)-1-propanesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N2O2S/c1-3-7-15(13,14)12-10-6-4-5-9(11)8(10)2/h4-6,12H,3,7,11H2,1-2H3 . This indicates that the compound has a sulfonamide group attached to a propane chain, which is further connected to a 2-methylphenyl group with an amino group at the 3-position.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Unfortunately, no further physical or chemical properties were found in the search results.Scientific Research Applications
Biocatalysis in Drug Metabolism
N-(3-amino-2-methylphenyl)propane-1-sulfonamide is used in biocatalysis for drug metabolism. A study demonstrated the application of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of the biaryl-bis-sulfonamide LY451395, a potent potentiator of the AMPA receptors. This approach generated several metabolites previously detected in in vivo studies (Zmijewski et al., 2006).
GABAB Receptor Antagonists Synthesis
The compound is involved in the synthesis of 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides, contributing to the development of specific GABAB receptor antagonists. This synthesis process involves the reaction of epoxy sulfonamide with sodium azide, followed by reduction (Hughes & Prager, 1997).
Chemical Structure Characterization
In chemical research, a new compound containing the this compound structure was synthesized and characterized using various spectroscopic methods. This demonstrates the compound's relevance in advancing structural chemistry (Fall et al., 2021).
Polymer Modification
This compound is utilized in the modification of polymers. For example, radiation-induced hydrogels were modified with various amine compounds, including this sulfonamide, to form amine-treated polymers. These polymers exhibited enhanced thermal stability and promising biological activities, indicating potential medical applications (Aly & El-Mohdy, 2015).
Catalysis in Organic Synthesis
The compound has been used in catalysis for the synthesis of secondary and tertiary sulfonamides. Studies show its application in reactions involving bromopyridine and alkyl and aryl sulfonamides, indicating its importance in organic synthesis (Han, 2010).
Synthesis of Vinylsulfones and Vinylsulfonamides
This compound plays a role in the synthesis of vinylsulfones and vinylsulfonamides, which have a wide range of biological activities and are frequently used in synthetic organic chemistry (Anonymous, 2020).
Safety and Hazards
The compound has been classified under GHS07 and has the signal word 'Warning’ . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . These indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)propane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-7-15(13,14)12-10-6-4-5-9(11)8(10)2/h4-6,12H,3,7,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTVRAYPQYTMDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC(=C1C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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